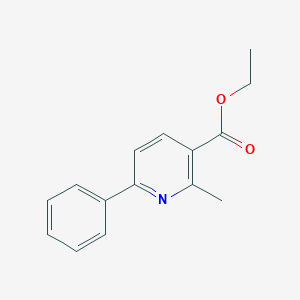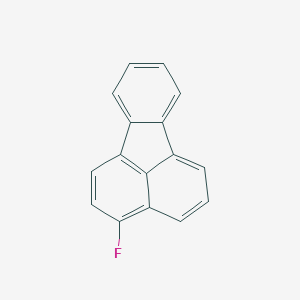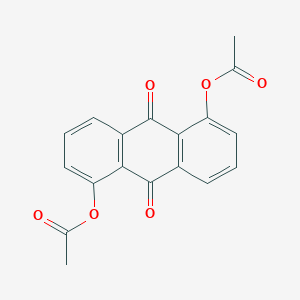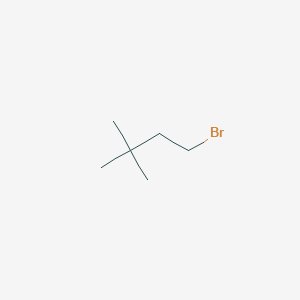
1,1,3,3-Tetrachloropropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Tetrachloropropane (TCP) is a synthetic chemical compound that has been widely used as a solvent, degreaser, and cleaning agent. It is a highly toxic and persistent environmental contaminant that poses a serious threat to human health and the environment. TCP is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC) and has been linked to various adverse health effects, including cancer, reproductive and developmental problems, and neurological disorders.
作用機序
1,1,3,3-Tetrachloropropane is a potent alkylating agent that reacts with cellular macromolecules such as DNA, proteins, and lipids, leading to cellular damage and dysfunction. This compound is metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates that can bind to cellular macromolecules and cause oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound exposure has been associated with a wide range of adverse health effects in humans and animals. Chronic exposure to this compound has been linked to liver and kidney damage, immune system dysfunction, and reproductive and developmental problems. This compound has also been shown to induce DNA damage, mutations, and chromosomal aberrations, which can lead to cancer.
実験室実験の利点と制限
1,1,3,3-Tetrachloropropane is a useful tool for studying the toxicity and biotransformation of chlorinated solvents in the environment. Its high toxicity and persistence make it a suitable model compound for assessing the environmental risks of other chlorinated compounds. However, the use of this compound in lab experiments is limited by its high toxicity and potential for environmental contamination.
将来の方向性
Further research is needed to understand the mechanisms of 1,1,3,3-Tetrachloropropane toxicity and the environmental fate of the compound. The development of new analytical methods for detecting and quantifying this compound in environmental samples will also be important for assessing the risks of this compound contamination. Additionally, studies focusing on the development of new remediation technologies for this compound-contaminated sites will be crucial for protecting human health and the environment.
合成法
1,1,3,3-Tetrachloropropane is synthesized by the reaction of 1,3-butadiene with chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction produces a mixture of this compound and other chlorinated compounds, which are then separated and purified by distillation.
科学的研究の応用
1,1,3,3-Tetrachloropropane has been extensively studied for its toxicological properties and environmental fate. It has been used as a model compound to investigate the mechanisms of toxicity and the biotransformation of chlorinated solvents in the environment. This compound is also used as a reference standard in analytical chemistry for detecting and quantifying chlorinated compounds in environmental samples.
特性
CAS番号 |
1653-17-4 |
|---|---|
分子式 |
C3H4Cl4 |
分子量 |
181.9 g/mol |
IUPAC名 |
1,1,3,3-tetrachloropropane |
InChI |
InChI=1S/C3H4Cl4/c4-2(5)1-3(6)7/h2-3H,1H2 |
InChIキー |
AHAFJAUUVOYKFU-UHFFFAOYSA-N |
SMILES |
C(C(Cl)Cl)C(Cl)Cl |
正規SMILES |
C(C(Cl)Cl)C(Cl)Cl |
同義語 |
1,1,3,3-Tetrachloropropane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B154898.png)

![[3,4,5-Trihydroxy-6-(phosphonooxymethyl)oxan-2-yl] dihydrogen phosphate](/img/structure/B154902.png)








